Mequitazine

Übersicht

Beschreibung

Mequitazin ist eine Verbindung, die zur chemischen Klasse der Phenothiazine gehört. Sie wird hauptsächlich als Antihistaminikum und Anticholinergikum eingesetzt. Mequitazin ist wirksam bei der Behandlung von Allergien und Rhinitis, indem es die Histamin-H1-Rezeptoren blockiert, wodurch Symptome wie Niesen, tränende und juckende Augen sowie Schnupfen gelindert werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mequitazin beinhaltet die Reaktion eines Phenothiazinderivats, das Lithium enthält, mit 3-Methansulfonyl-oxymethyl-1-aza-bicyclo(2,2,2)-octan in Gegenwart von Butyllithium . Dieses Verfahren ermöglicht die Herstellung von Mequitazin und seinem laevo-gyraten Isomer.

Industrielle Produktionsverfahren

Die industrielle Produktion von Mequitazin erfolgt typischerweise nach dem gleichen Syntheseweg wie oben beschrieben, wobei Optimierungen für die großtechnische Herstellung vorgenommen werden. Das Verfahren beinhaltet die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Mequitazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mequitazin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Mequitazin in seine reduzierten Formen umwandeln, wie z. B. Phenothiazinderivate.

Substitution: Mequitazin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- oder Schwefelatomen im Phenothiazinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Phenothiazinderivate.

Substitution: Verschiedene substituierte Phenothiazinverbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

Mequitazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as phenothiazine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms in the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action:

Mequitazine acts as a selective antagonist of the H1 histamine receptor. This selectivity contributes to its reduced sedative effects compared to traditional antihistamines. Additionally, this compound exhibits some affinity for muscarinic receptors, which may influence its side effect profile .

Sedative Effects:

Despite being classified as a non-sedative antihistamine, studies have shown that this compound can induce mild sedation and impair cognitive functions at higher doses. In a dose-ranging study, participants demonstrated increased standard deviation of lateral position (SDLP) during driving tests after administration of this compound, indicating a dose-dependent impairment in driving performance .

Clinical Applications

Allergic Conditions:

this compound is primarily prescribed for allergic rhinitis and urticaria. Its efficacy in alleviating symptoms such as sneezing, itching, and runny nose has been well-documented in clinical trials.

Photosensitivity Reactions:

There have been reported cases of photosensitivity reactions associated with this compound use. Two notable cases highlighted adverse dermatological effects following exposure to sunlight while on this compound therapy. This suggests that clinicians should monitor patients for potential photosensitivity when prescribing this medication .

Research Studies and Findings

Case Studies

-

Driving Performance Study:

A double-blind study evaluated the effects of this compound on driving performance among healthy volunteers. Results indicated that doses of 10 mg led to significant impairment in driving tasks compared to placebo, particularly affecting reaction times and attention . -

Photosensitivity Case Reports:

Two patients developed photosensitivity reactions after prolonged use of this compound for dermatological issues. Both cases involved significant skin reactions upon UV exposure, highlighting the need for awareness regarding this potential side effect .

Wirkmechanismus

Mequitazine exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose. The compound also exhibits anticholinergic activity, which contributes to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clemizol: Ein weiteres Antihistaminikum mit ähnlichen Eigenschaften wie Mequitazin.

Quifenadin: Teilt einen ähnlichen Vorläufer mit Mequitazin und zeigt eine vergleichbare Antihistaminaktivität.

Einzigartigkeit von Mequitazin

Mequitazin ist einzigartig aufgrund seiner Doppelfunktion als Antihistaminikum und Anticholinergikum. Diese Kombination von Aktivitäten macht es besonders effektiv bei der Behandlung von allergischen Erkrankungen mit einem breiteren Spektrum an Symptomen. Darüber hinaus unterscheidet die spezifische Bindungsaffinität von Mequitazin für Histamin-H1-Rezeptoren es von anderen Antihistaminika.

Biologische Aktivität

Mequitazine is a phenothiazine derivative and a second-generation antihistamine primarily used for allergic conditions. Its biological activity encompasses various pharmacological effects, including antihistaminic, sedative, and potential photosensitivity reactions. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Pharmacological Profile

Antihistaminic Activity:

this compound acts as an antagonist to H1 histamine receptors, providing relief from allergic symptoms such as rhinitis and urticaria. It is classified as a non-sedative antihistamine; however, studies indicate that it possesses mild sedative properties comparable to first-generation antihistamines .

Sedation Effects:

In controlled studies, this compound demonstrated dose-dependent sedation effects. A study involving healthy volunteers showed that this compound (5 mg to 15 mg) significantly increased the standard deviation of lateral position (SDLP) during driving tests, indicating impaired psychomotor performance at higher doses . The findings suggest that while this compound is marketed as non-sedating, it can induce sedation similar to other second-generation antihistamines.

Case Studies on Adverse Effects

Photosensitivity Reactions:

Two notable cases reported this compound-induced photosensitivity. In the first case, a patient exhibited features of photoallergy after one month of treatment, including a strong positive photopatch test result. The second case involved persistent light reactions after prolonged use . These cases underscore the importance of monitoring patients for potential adverse effects associated with this compound.

Metabolic Pathways

Cytochrome P450 Enzyme Interaction:

this compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2D6. A study developed a radioiodine-labeled version of this compound to evaluate hepatic CYP2D activity in mice. The results indicated that CYP2D6 plays a significant role in the metabolism of this compound, which is crucial for understanding its pharmacokinetics and potential drug interactions .

Research Findings

Driving Performance Study:

A repeated-dose study assessed the effects of this compound on driving performance over eight days. Results indicated that this compound consistently impaired driving performance on both the first and eighth days of treatment when compared to placebo . This suggests that the sedative effects may persist with continued use.

Eigenschaften

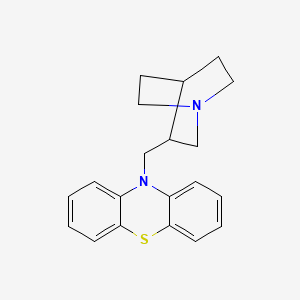

IUPAC Name |

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDBMAJZXIPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84992-84-7 (hydrochloride) | |

| Record name | Mequitazine [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023262 | |

| Record name | Mequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L | |

| Record name | SID56320321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29216-28-2 | |

| Record name | Mequitazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29216-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mequitazine [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mequitazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mequitazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEQUITAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130.5 °C | |

| Record name | Mequitazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mequitazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.